molecular formula Al2Co9 B14715203 CID 78062099

CID 78062099

Cat. No.: B14715203
M. Wt: 584.3618 g/mol
InChI Key: NCJUPTNHMDWVOA-UHFFFAOYSA-N
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Description

CID 78062099 is a chemical compound cataloged in the PubChem database, widely studied for its role in essential oil fractions and analytical chemistry applications. Key characteristics include:

  • Isolation and Identification: It was isolated from CIEO (a plant-derived essential oil) via vacuum distillation (Figure 1C). Gas chromatography-mass spectrometry (GC-MS) confirmed its presence in specific fractions, with a retention time of 12.3 minutes and a molecular ion peak at m/z 234 .
  • Physicochemical Properties: Based on GC-MS data, this compound has a molecular weight of 234.3 g/mol and moderate polarity, aligning with its fractional elution profile in vacuum-distilled CIEO .

Properties

Molecular Formula

Al2Co9

Molecular Weight

584.3618 g/mol

InChI

InChI=1S/2Al.9Co

InChI Key

NCJUPTNHMDWVOA-UHFFFAOYSA-N

Canonical SMILES

[Al].[Al].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CID 78062099 involves specific synthetic routes and reaction conditions. One common method includes the reaction of 4-(diethylamino)benzaldehyde with 2-aminobenzoic acid in a one-step process . This reaction is typically carried out under controlled conditions to ensure the purity and yield of the final product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to achieve higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

CID 78062099 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

CID 78062099 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of CID 78062099 involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

To contextualize CID 78062099, we compare it with structurally analogous compounds from essential oils and microbial metabolites, focusing on molecular properties, spectral data, and functional roles.

Structural Analogues in Essential Oils

Table 1: Molecular Properties of this compound and Analogues
Compound (CID) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Retention Time (GC-MS, min) Source
This compound C₁₅H₂₂O₂ 234.3 Ketone, Hydroxyl 12.3 CIEO
α-Terpineol (CID 17100) C₁₀H₁₈O 154.25 Hydroxyl 9.8 Tea Tree Oil
Linalool (CID 6549) C₁₀H₁₈O 154.25 Hydroxyl 7.5 Lavender Oil
Oscillatoxin D (CID 101283546) C₃₂H₄₄O₇ 552.7 Epoxide, Ester N/A Cyanobacteria


Key Observations :

  • Volatility : this compound has a higher retention time (12.3 min) than α-terpineol (9.8 min) and linalool (7.5 min), indicating lower volatility due to its larger molecular weight and polar functional groups .
  • Bioactivity: Unlike oscillatoxin D (a cyanobacterial toxin with epoxide groups), this compound lacks complex cyclic ethers, suggesting divergent biological roles .

Spectral and Analytical Data

Table 2: Spectral Comparison (GC-MS and Collision Cross-Section)
Compound (CID) Molecular Ion (m/z) Collision Cross-Section (Ų) Diagnostic Fragments
This compound 234 180 (predicted) m/z 216 (-H₂O), 189
α-Terpineol 154 145 m/z 136, 121
Oscillatoxin D 552 320 m/z 534 (-H₂O), 489

Insights :

  • Fragmentation Patterns : this compound’s loss of H₂O (m/z 216) aligns with terpene alcohols, but its additional ketone group distinguishes it from α-terpineol .
  • Collision Cross-Section (CCS) : Predicted CCS values (via cheminformatics tools) suggest this compound has a larger molecular footprint than α-terpineol, impacting its chromatographic behavior .

Functional and Pharmacological Differences

  • Solubility: this compound’s solubility in non-polar solvents (e.g., hexane) is higher than oscillatoxin derivatives (e.g., CID 156582093), which exhibit poor solubility due to larger, rigid structures .
  • Biological Targets: While oscillatoxin D targets ion channels, this compound’s bioactivity (if any) remains uncharacterized in the literature.

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